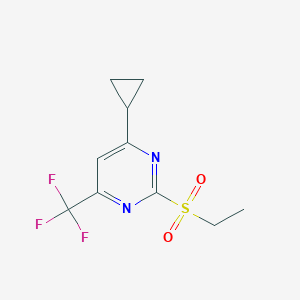

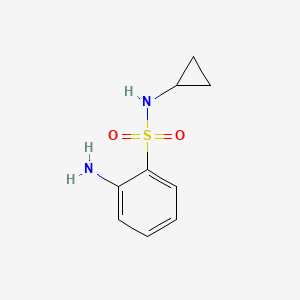

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and chemical stability.Applications De Recherche Scientifique

Cyclooxygenase-2 Inhibition

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is part of a novel series of cyclooxygenase-2 (COX-2) inhibitors. These compounds, differing from common 1,2-diarylheterocycle based molecules, have shown potency and selectivity, with favorable pharmacokinetics and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).

Synthesis of Trifluoromethylated Analogues

This compound is used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. It reacts with trimethylsilyl cyanide to form Michael-like 1,4-conjugate hydrocyanation adducts, leading to new trifluoromethylated analogues in racemic and enantiopure forms (Sukach et al., 2015).

Modification of Pyrrolo[2,3‐d]pyrimidines

The compound is involved in the modification of pyrrolo[2,3‐d]pyrimidines via iridium-catalyzed C–H borylations and Suzuki cross-coupling reactions. This process is used to synthesize biologically relevant 6-arylpyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones (Klečka et al., 2015).

Antimicrobial Evaluation

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. They displayed promising activities against pathogenic bacteria and fungi, positioning them as compounds of interest in the field of antimicrobial research (Keche et al., 2012).

Synthesis of Novel 4H-pyrimido[1,6-a]pyrimidines

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been used in the synthesis of novel 4H-pyrimido[1,6-a]pyrimidines. This synthesis is conducted via trifluoromethanesulfonic acid-catalyzed one-pot three-component condensation, demonstrating its utility in facilitating complex organic synthesis processes (Xiang et al., 2012).

Safety And Hazards

This involves a description of the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.

Orientations Futures

This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to its synthesis.

Please consult a chemistry textbook or a reliable online resource for more information on these topics. If you have specific questions about any of these topics, feel free to ask!

Propriétés

IUPAC Name |

4-cyclopropyl-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2S/c1-2-18(16,17)9-14-7(6-3-4-6)5-8(15-9)10(11,12)13/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEUVTARHGRRPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182899 |

Source

|

| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |

CAS RN |

832737-29-8 |

Source

|

| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)

![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)